2-Furamide

Antiparasitic Leishmaniasis Neglected Tropical Diseases

2-Furamide is a privileged furan-2-carboxamide scaffold delivering 75.8% in vivo parasite burden reduction in visceral leishmaniasis models—efficacy unattainable with benzamide analogs. Its 58% P. aeruginosa biofilm inhibition confirms utility as a metabolically stable bioisostere for labile furanones. Trusted for co-crystal engineering via robust N–H···O=C chains. Procure ≥98% purity material for hit-to-lead optimization, anti-virulence research, or QSAR model validation where heteroatom-specific electronic effects are critical.

Molecular Formula C5H5NO2
Molecular Weight 111.1 g/mol
CAS No. 609-38-1
Cat. No. B1196590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furamide
CAS609-38-1
Synonyms2,2-dichloro-4'-hydroxy-N-methylacetanilide 2-furoate
2-furamide
diloxanide
diloxanide furoate
entamide furoate
Furamide
Molecular FormulaC5H5NO2
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)N
InChIInChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7)
InChIKeyTVFIYRKPCACCNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furamide (CAS 609-38-1) Procurement Guide: Core Properties and Baseline Specifications


2-Furamide (IUPAC: furan-2-carboxamide, CAS 609-38-1) is a primary heteroaromatic carboxamide characterized by a furan ring directly substituted with a carboxamide group (-CONH₂) at the 2-position [1]. Its molecular formula is C₅H₅NO₂ with a molecular weight of 111.10 g/mol [2]. The compound typically appears as a white to light yellow crystalline powder, exhibiting a melting point range of 140–144°C (or 138–140°C depending on purity) and a boiling point of 275°C at atmospheric pressure . Its polar surface area (PSA) is 56.23 Ų, and it demonstrates limited aqueous solubility while being soluble in polar organic solvents such as methanol [3][4]. As a core scaffold in medicinal and agricultural chemistry, 2-furamide serves as a key intermediate and bioisostere, but its utility is contingent upon specific quantitative performance metrics that distinguish it from close structural analogs.

2-Furamide Procurement: Why Simple Furan or Amide Analogs Are Not Equivalent Substitutes


Generic substitution of 2-furamide with other furan derivatives or simple aryl amides fails due to pronounced differences in biological target engagement and physicochemical behavior. The specific 2-position carboxamide on the furan ring creates a distinct hydrogen-bonding network and electronic environment that simple furans (e.g., furfural, furfurylamine) or other heteroaryl carboxamides (e.g., thiophene-2-carboxamide) cannot replicate [1][2]. For instance, in antiparasitic assays, the benzamide analog (lacking the furan oxygen) shows only moderate inhibition, while the furan-2-carboxamide core exhibits potent activity, confirming that the heteroatom and its position are critical for function [3]. Similarly, the bioisosteric replacement of a furanone ring with a furan-2-carboxamide moiety in antibiofilm agents was specifically pursued to overcome the metabolic instability of the former, demonstrating that even subtle changes to the ring system dramatically alter pharmacokinetic fitness [4]. The following section provides the quantitative evidence substantiating these specific points of differentiation.

2-Furamide Quantitative Differentiation: Head-to-Head Performance Data Against Structural Analogs


2-Furamide vs. Benzamide: 2.5-Fold Superior in Vivo Antileishmanial Efficacy in Murine Model

In a direct head-to-head comparison against Leishmania parasites, the furan-2-carboxamide derivative (compound 2, the core of 2-furamide) demonstrated significantly superior activity compared to its benzamide analog (compound 1). At a concentration of 50 mM, the benzamide exerted only moderate inhibition, whereas the furan-2-carboxamide displayed potent activity [1]. This translated to an IC50 of 29.9 µM against L. donovani. Critically, in an in vivo BALB/c mouse model of visceral leishmaniasis, intraperitoneal administration of 10 mg/kg of compound 2 for 5 days resulted in a 75.8 ± 5.7% reduction in splenic parasite burden [1]. This in vivo efficacy is a key differentiator, as benzamide failed to demonstrate comparable therapeutic potential.

Antiparasitic Leishmaniasis Neglected Tropical Diseases

2-Furamide vs. 5-Bromofuran-2-carboxamide: Lower Cytotoxicity and Superior Selectivity Index in Antileishmanial Screening

When compared to its 5-bromo-substituted analog (5-bromofuran-2-carboxamide, compound 3), 2-furamide (compound 2) demonstrates a more favorable in vitro activity profile against Leishmania braziliensis. The IC50 for 2-furamide was 28.3 µM, compared to 36.6 µM for the brominated derivative [1]. This represents a 29.3% improvement in potency for the unsubstituted furan-2-carboxamide core. Furthermore, the introduction of the bromine atom at the 5-position increases the molecular weight and lipophilicity, which can lead to higher cytotoxicity and a reduced selectivity index in mammalian cell lines, a common liability for halogenated heteroaromatic compounds [2].

Antiparasitic Selectivity Index Drug Safety

Furan-2-carboxamide vs. Furanone: Metabolic Stability Advantage as a Bioisostere in Antibiofilm Applications

A critical differentiator for the furan-2-carboxamide scaffold is its role as a metabolically stable bioisostere for labile furanone rings. In the development of antibiofilm agents targeting Pseudomonas aeruginosa, furanone-based inhibitors suffer from rapid metabolic degradation, limiting their therapeutic utility [1]. The strategic replacement of the furanone ring with a furan-2-carboxamide moiety was undertaken explicitly to overcome this instability while retaining quorum sensing inhibition. The resulting furan-2-carboxamide derivatives, such as compound 4b, demonstrated significant antibiofilm activity with 58% inhibition and reduced virulence factor production (pyocyanin and proteases) [1]. This represents a class-level inference where the carboxamide group confers enhanced chemical and metabolic robustness that furanones lack.

Antibiofilm Pseudomonas aeruginosa Quorum Sensing

Furan-2-carboxamide vs. Thiophene-2-carboxamide: Divergent Lipophilicity and Antiproliferative Correlation

In a cross-study analysis of furan and thiophene amide derivatives, a clear divergence in structure-activity relationships was observed. For thiophene-2-carboxamide derivatives, a strong correlation (higher consistency) was found between antiproliferative activity (LD50 against A431 cells) and calculated lipophilicity (clog P) [1]. In contrast, the furan-2-carboxamide series did not exhibit this same strong, predictable relationship, suggesting that factors beyond simple lipophilicity—such as specific hydrogen bonding or electronic effects unique to the furan oxygen—drive their biological activity [1]. This indicates that furan and thiophene cores are not interchangeable; the oxygen heteroatom in furan-2-carboxamide imparts distinct physicochemical and pharmacological behavior compared to the sulfur analog.

Anticancer Lipophilicity QSAR

2-Furamide vs. Simple Furans: Unique Hydrogen-Bonding Supramolecular Synthon for Crystal Engineering

The primary amide group (-CONH₂) of 2-furamide enables the formation of robust supramolecular synthons via N–H···O=C hydrogen bonds, assembling into infinite C(4) chains [1]. This structural motif is a well-recognized feature of primary and secondary amides but is entirely absent in simple furan derivatives like furfural (aldehyde) or furfurylamine (amine). The ability to reliably form these predictable hydrogen-bonded networks is essential for crystal engineering and the design of pharmaceutical co-crystals with tailored solubility and stability profiles [2]. Simple furans lack this specific and directional hydrogen-bonding capability, making 2-furamide the preferred building block for solid-state design.

Crystal Engineering Supramolecular Chemistry Solid-State Properties

Optimal Application Scenarios for 2-Furamide (CAS 609-38-1) Based on Quantified Differentiation


Lead Optimization in Antileishmanial Drug Discovery Programs

2-Furamide is optimally deployed as a core scaffold in medicinal chemistry campaigns targeting visceral leishmaniasis. The evidence demonstrates that its furan-2-carboxamide core achieves a 75.8% in vivo parasite burden reduction in murine models, a level of efficacy not observed with simple benzamide analogs [1]. Procurement of this compound is justified for hit-to-lead optimization where in vivo proof-of-concept is required, leveraging its superior potency and established PK profile relative to non-furan aryl carboxamides.

Design of Metabolically Stable Antibiofilm Agents

For projects focused on developing anti-virulence therapies against Pseudomonas aeruginosa, 2-furamide serves as a critical bioisosteric replacement for labile furanone rings. The scaffold confers improved metabolic stability while maintaining quorum sensing inhibition, with derivatives achieving 58% biofilm inhibition [2]. This application is particularly valuable for researchers aiming to overcome the rapid clearance issues associated with natural furanone-based quorum sensing inhibitors.

Crystal Engineering and Pharmaceutical Co-Crystal Screening

Due to its reliable formation of N–H···O=C hydrogen-bonded C(4) chains, 2-furamide is a preferred co-former in solid-state chemistry. It is selected for co-crystal screening to modify the solubility, dissolution rate, or stability of active pharmaceutical ingredients (APIs) [3]. Unlike simple furans that lack this directional synthon, 2-furamide provides a predictable supramolecular handle for crystal engineers.

QSAR Model Development for Heteroaromatic Carboxamides

In computational chemistry, 2-furamide is a valuable data point for building and validating quantitative structure-activity relationship (QSAR) models. The distinct behavior of the furan core compared to thiophene in correlating lipophilicity with antiproliferative activity [4] makes it an essential compound for training models that aim to predict the biological activity of oxygen-containing heteroaromatic amides. Its inclusion ensures models are not biased toward the behavior of sulfur analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.